2-Aminoquinoline-6-carboxylic acid

Description

BenchChem offers high-quality 2-Aminoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFNYRASTCKUCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621577 |

Source

|

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736919-39-4 |

Source

|

| Record name | 2-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Aminoquinoline-6-carboxylic acid chemical properties

An In-depth Technical Guide to 2-Aminoquinoline-6-carboxylic acid: Properties, Synthesis, and Applications

Introduction

2-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its rigid quinoline scaffold, combined with the versatile functional handles of an amino group and a carboxylic acid, makes it a valuable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals. The structure of the quinoline core is prevalent in numerous natural products and synthetic compounds, imparting a wide range of pharmacological activities.[1][2] The strategic placement of the amino and carboxylic acid groups on this scaffold allows for targeted modifications to modulate physicochemical properties and biological interactions, making it a privileged scaffold in the design of novel therapeutics.[3]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 2-Aminoquinoline-6-carboxylic acid (IUPAC Name: 2-aminoquinoline-6-carboxylic acid) possesses a unique electronic and structural profile that is key to its utility.[4]

Chemical Structure

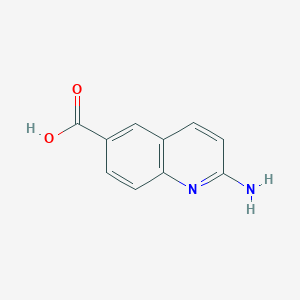

The molecule consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.[2] An amine group (-NH₂) is substituted at the C2 position of the pyridine ring, and a carboxylic acid group (-COOH) is at the C6 position of the benzene ring.

Caption: Chemical Structure of 2-Aminoquinoline-6-carboxylic acid.

Physicochemical Data

Understanding the physicochemical properties is crucial for predicting a compound's behavior in various experimental conditions, including solubility, membrane permeability, and reactivity. The data below is compiled from computational predictions and available experimental information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [4] |

| Molecular Weight | 188.18 g/mol | [4] |

| CAS Number | 736919-39-4 | [4][5] |

| Topological Polar Surface Area (TPSA) | 76.2 Ų | [4] |

| XLogP3 (Predicted) | 1.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Storage Conditions | Store at room temperature or 2-8°C, keep in a dry, dark place | [5][6] |

Synthesis Strategies

The preparation of 2-Aminoquinoline-6-carboxylic acid and its derivatives is a critical step for its utilization. While various methods exist for the synthesis of the 2-aminoquinoline core, a particularly well-documented and scalable approach starts from the commercially available 6-quinolinecarboxylic acid.[1][7]

Large-Scale Synthesis from 6-Quinolinecarboxylic Acid

A robust, multi-step synthesis has been developed to produce multi-kilogram quantities of 2-aminoquinoline-6-carboxylic acid derivatives, which is essential for drug development programs.[7] This process involves the protection of the carboxylic acid, N-oxidation of the quinoline ring, and a subsequent mild amination.

Caption: Workflow for the synthesis of 2-Aminoquinoline-6-carboxylic acid.

Experimental Protocol: Benzyl Ester Synthesis

This protocol is adapted from a documented large-scale synthesis, highlighting the key steps and the rationale behind them.[7]

Step 1: Protection via Esterification The carboxylic acid must be protected to prevent unwanted side reactions during the subsequent N-oxidation and amination steps. A benzyl ester is a common choice due to its stability and ease of removal via hydrogenolysis.

-

Activation: To a solution of 6-quinolinecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).

-

Rationale: CDI is a safe and effective activating agent for carboxylic acids, forming a reactive acylimidazolide intermediate without producing corrosive byproducts.

-

-

Stirring: Stir the mixture at ambient temperature (20−25 °C) for approximately 4 hours until the activation is complete.

-

Ester Formation: Add benzyl alcohol (1.05 equivalents) to the reaction mixture.

-

Reaction: Continue stirring for 12 hours at 20−25 °C.

-

Workup: Quench the reaction with a dilute acid solution (e.g., HCl in water). Separate the organic phase, extract the aqueous phase with ethyl acetate, combine the organic layers, wash, dry, and concentrate to yield Quinoline-6-carboxylic Acid Benzyl Ester.

Step 2: N-Oxidation Oxidation of the quinoline nitrogen is necessary to activate the C2 position for nucleophilic attack.

-

Reaction Setup: To a mixture of urea hydrogen peroxide (1.7 equivalents) and phthalic anhydride (1.4 equivalents) in methylene chloride, add the Quinoline-6-carboxylic acid benzyl ester (1 equivalent) under a nitrogen atmosphere.

-

Rationale: This combination generates peroxyphthalic acid in situ, a relatively safe and effective oxidizing agent for N-oxidation.

-

-

Stirring: Stir the mixture for 12 hours at 20−25 °C.

-

Quenching: Add a solution of sodium thiosulfate pentahydrate in water to destroy any excess peroxide.

-

Workup: Acidify with HCl, separate the layers, and extract the aqueous phase to isolate the N-oxide product.

Step 3: Amination This step introduces the key amino group at the C2 position. The described method avoids hazardous reagents like gaseous ammonia.[7]

-

Activation: The N-oxide is activated with an agent like p-toluenesulfonyl chloride (Tos-Cl).

-

Amination: The activated intermediate is then treated with a buffered system of triethylamine (TEA) and ammonium chloride (NH₄Cl).

-

Rationale: This mild system provides the ammonia nucleophile in a controlled manner, proving safer and more reliable than alternatives. The rate of ammonia addition is critical; slow addition can lead to the formation of a 2-methoxyquinoline byproduct if methanol is present as a solvent.[7]

-

Chemical Reactivity and Derivatization

The dual functionality of 2-Aminoquinoline-6-carboxylic acid is the cornerstone of its utility in synthetic chemistry. The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxylic acid is readily converted into amides, esters, or other derivatives.

Amide Coupling

A primary application in drug discovery is the formation of amide bonds from the carboxylic acid moiety. This reaction is frequently used to explore structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments.

Caption: General scheme for amide coupling derivatization.

This strategy has been successfully employed to synthesize a series of 2-amino and 2-methoxyquinoline 6-carboxamides, which were evaluated as potential antagonists for the mGluR1 receptor.[8] The synthesis involved activating the carboxylic acid with coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base and a variety of amines to generate a library of compounds.[8]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of a synthesized compound. While a comprehensive, publicly available dataset for 2-Aminoquinoline-6-carboxylic acid is limited, we can predict its spectral characteristics and note available mass spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are available and can aid in identification.[9]

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | 189.06586 | 137.2 |

| [M+Na]⁺ | 211.04780 | 146.1 |

| [M-H]⁻ | 187.05130 | 139.2 |

| [M+NH₄]⁺ | 206.09240 | 155.5 |

Data sourced from PubChemLite.[9]

NMR Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Signals for the amine (a broad singlet) and carboxylic acid (a very broad singlet, often not observed) protons would also be expected.

-

¹³C NMR: The carbon NMR would display ten unique signals corresponding to the ten carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.

Applications in Drug Discovery and Materials Science

The 2-aminoquinoline scaffold is a key pharmacophore in numerous developmental drugs. The ability to derivatize both the C2 and C6 positions of 2-Aminoquinoline-6-carboxylic acid allows for fine-tuning of biological activity and pharmacokinetic properties.

-

Neuropathic Pain: Derivatives of this molecule have been synthesized and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists.[8] These antagonists have therapeutic potential for treating conditions like neuropathic pain. In one study, a series of 2-aminoquinoline 6-carboxamides showed potent inhibitory activity against mGluR1.[8]

-

Oncology: Quinoline derivatives are widely studied as kinase inhibitors.[1] For example, derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[10][11] This highlights the potential of the core structure in developing anti-cancer therapeutics.

-

Antimicrobial Agents: The quinoline ring is a well-established feature of antimalarial drugs (e.g., chloroquine). The functional groups on 2-Aminoquinoline-6-carboxylic acid provide a template for creating new libraries of compounds to screen for antimicrobial and antiprotozoal activity.[1][3]

Conclusion

2-Aminoquinoline-6-carboxylic acid stands out as a high-value chemical intermediate for advanced scientific research. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity at two distinct positions on the quinoline core provide a powerful platform for chemical innovation. For professionals in drug discovery, this molecule offers a proven scaffold for developing potent and selective modulators of key biological targets, from receptors in the central nervous system to protein kinases involved in cancer. Its continued exploration is certain to yield novel compounds with significant therapeutic and technological potential.

References

-

St. Jean, D. J., Jr., Fandrick, D. R., & Reeve, M. M. (2007). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 11(4), 744–747. [Link]

-

PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, J., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 62(6), 562-570. [Link]

-

Li, P., et al. (2016). A facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 488-497. [Link]

-

PubChemLite. (n.d.). 2-aminoquinoline-6-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Maddani, M. R., & Pelletier, G. (2010). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 8(7), 1675-1680. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-aminoquinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Huan, T. T., et al. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Vietnam Journal of Chemistry, 59(5), 585-592. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Ukrainets, I. V., et al. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Chemistry of Heterocyclic Compounds, 46, 443-451. [Link]

-

PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19515-19543. [Link]

-

Karade, P. G., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1735. [Link]

-

El-Naggar, M., et al. (2022). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 27(22), 7808. [Link]

-

Al-Ostath, R. A., & Al-Amri, A. S. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 116-126. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoquinoline-6-carboxylic acid [myskinrecipes.com]

- 4. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chiralen.com [chiralen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 9. PubChemLite - 2-aminoquinoline-6-carboxylic acid hydrochloride (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline-6-carboxylic Acid

Introduction: The Significance of the 2-Aminoquinoline-6-carboxylic Acid Scaffold

2-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of considerable interest to researchers in medicinal chemistry and drug development. The quinoline core is a privileged scaffold, forming the central framework of numerous pharmacologically active compounds, while the 2-amino and 6-carboxy substituents provide key points for molecular diversification and interaction with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable molecule, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Strategic Approaches to the Synthesis of 2-Aminoquinoline-6-carboxylic Acid

The synthesis of 2-aminoquinoline-6-carboxylic acid can be broadly categorized into two strategic approaches:

-

Construction of the Quinoline Ring System: Building the bicyclic quinoline core from acyclic or monocyclic precursors using classical named reactions. This approach requires careful selection of starting materials to ensure the desired substitution pattern.

-

Functionalization of a Pre-existing Quinoline Core: Starting with a substituted quinoline and introducing the amino group at the 2-position. This strategy often provides a more direct and regioselective route.

This guide will delve into the most pertinent examples from both categories, providing a comparative analysis to inform synthetic planning.

Pathway 1: Synthesis via N-Oxidation and Amination of 6-Quinolinecarboxylic Acid (A Modern Industrial Approach)

This pathway represents a robust and scalable method, starting from the commercially available 6-quinolinecarboxylic acid. The strategy hinges on the activation of the 2-position of the quinoline ring towards nucleophilic attack by forming the N-oxide.

Mechanistic Rationale & Causality

Direct amination of the quinoline ring at the 2-position is challenging due to the electron-rich nature of the heterocycle. N-oxidation circumvents this by withdrawing electron density from the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. The subsequent reaction with an aminating agent, facilitated by an activating group on the N-oxide oxygen, leads to the desired 2-aminoquinoline. A benzyl ester is often used as a protecting group for the carboxylic acid to prevent unwanted side reactions under the conditions of N-oxidation and amination.

Experimental Workflow Diagram

Caption: Conceptual Friedländer synthesis for the target molecule.

General Experimental Protocol (Illustrative) [1]1. Dissolve the 2-aminoaryl ketone/aldehyde (1.0 eq) and the carbonyl compound with an α-methylene group (1.2 eq) in ethanol. 2. Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). 3. Reflux the mixture for 3-4 hours, monitoring the reaction by TLC. 4. After cooling, pour the reaction mixture into ice-cold water to precipitate the product. 5. Filter, wash with water, and recrystallize from a suitable solvent.

B. The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. [2][3] Proposed Route for 2-Aminoquinoline-6-carboxylic acid:

A direct Skraup synthesis to yield 2-aminoquinoline-6-carboxylic acid is not straightforward. The reaction typically does not introduce an amino group at the 2-position. One might consider starting with a diaminobenzoic acid, but this would likely lead to a mixture of products and potential polymerization.

C. The Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. [4] Proposed Route for 2-Aminoquinoline-6-carboxylic acid:

Similar to the Skraup synthesis, the Doebner-von Miller reaction with a simple aminobenzoic acid would not directly yield the 2-amino substituted product.

Pathway 3: Synthesis via a 2-Chloroquinoline Intermediate

This strategy involves the synthesis of a 2-chloroquinoline-6-carboxylic acid intermediate, followed by nucleophilic aromatic substitution (SNAr) to introduce the amino group. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic displacement.

Mechanistic Rationale & Causality

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions for nucleophilic attack. A halogen, such as chlorine, at the 2-position serves as a good leaving group, allowing for its displacement by nucleophiles like ammonia. This two-step approach offers excellent regiocontrol for the introduction of the amino group.

Experimental Workflow Diagram

Caption: Synthesis of 2-aminoquinoline-6-carboxylic acid via a 2-chloroquinoline intermediate.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-Chloroquinoline-6-carboxylic Acid This step often starts from a precursor like 6-methylquinoline or a quinolinone derivative, which is then converted to the 2-chloro compound.

Step 2: Amination of 2-Chloroquinoline-6-carboxylic Acid Two common methods for this amination are direct amination with ammonia or a palladium-catalyzed Buchwald-Hartwig amination.

Method A: Direct Amination with Ammonia

-

Heat 2-chloroquinoline-6-carboxylic acid in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., ethanol) at elevated temperatures.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Method B: Buchwald-Hartwig Amination [2]This method is particularly useful for forming C-N bonds and can be performed under milder conditions than direct amination.

-

In a reaction vessel under an inert atmosphere, combine 2-chloroquinoline-6-carboxylic acid (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Add an ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LHMDS).

-

Heat the reaction mixture in a suitable solvent (e.g., dioxane) until the starting material is consumed.

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water.

-

The product is purified by column chromatography.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| N-Oxide Route | 6-Quinolinecarboxylic acid | Esterification, N-oxidation, Amination | Scalable, safe, good yields, high regioselectivity [5] | Multi-step, requires protecting group |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Condensation, Cyclodehydration | Convergent, can build complexity quickly [6] | Starting materials may not be readily available, potential for side reactions and low yields |

| 2-Chloroquinoline Route | Substituted quinoline | Chlorination, Amination | Excellent regiocontrol for amination | Can require harsh conditions for chlorination and amination; palladium catalysts can be expensive |

Conclusion

The synthesis of 2-aminoquinoline-6-carboxylic acid can be approached through several distinct pathways, each with its own set of advantages and challenges. For large-scale, reliable production, the modern approach via N-oxidation and subsequent amination of 6-quinolinecarboxylic acid is a well-documented and field-proven method. [5]Classical ring-forming reactions like the Friedländer synthesis offer convergent routes but may require significant optimization and synthesis of specialized starting materials. The 2-chloroquinoline intermediate pathway provides excellent regiochemical control for the introduction of the amino group, with modern cross-coupling methods like the Buchwald-Hartwig amination offering milder conditions compared to traditional nucleophilic aromatic substitution. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost of starting materials, and available equipment.

References

-

Couturier, M., & Le, T. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 534-538. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

-

Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. [Link]

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

-

Abbiw, D. K., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]

-

Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

Spectroscopic Data of 2-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-aminoquinoline-6-carboxylic acid (CAS 736919-39-4), a vital heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

2-Aminoquinoline-6-carboxylic acid is a bifunctional molecule featuring a quinoline core, an amino group at the 2-position, and a carboxylic acid at the 6-position. This unique arrangement of functional groups imparts a range of chemical properties that make it a valuable precursor in the synthesis of diverse molecular architectures, including potential therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-aminoquinoline-6-carboxylic acid. These predictions are based on the experimentally determined data for 2-aminoquinoline-6-carboxylic acid benzyl ester, providing a high degree of confidence in the assigned chemical shifts and coupling patterns.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-aminoquinoline-6-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the amino protons, and the carboxylic acid proton. The electron-donating amino group at the 2-position and the electron-withdrawing carboxylic acid group at the 6-position significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Aminoquinoline-6-carboxylic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.7-6.8 | d | ~9.0 |

| H-4 | ~7.9-8.0 | d | ~9.0 |

| H-5 | ~8.2-8.3 | d | ~9.0 |

| H-7 | ~8.0-8.1 | dd | ~9.0, 2.0 |

| H-8 | ~7.6-7.7 | d | ~9.0 |

| NH₂ | ~5.0-6.0 | br s | - |

| COOH | ~12.0-13.0 | br s | - |

Causality behind Experimental Choices: The choice of a polar aprotic solvent such as DMSO-d₆ is crucial for acquiring a high-quality ¹H NMR spectrum of 2-aminoquinoline-6-carboxylic acid. This is because DMSO-d₆ can effectively solvate the polar carboxylic acid and amino functional groups, leading to sharper signals. Furthermore, the acidic proton of the carboxylic acid and the protons of the amino group are more likely to be observed in DMSO-d₆ as their exchange with residual water is slower compared to protic solvents like methanol-d₄.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Aminoquinoline-6-carboxylic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-159 |

| C-3 | ~112-113 |

| C-4 | ~139-140 |

| C-4a | ~123-124 |

| C-5 | ~130-131 |

| C-6 | ~126-127 |

| C-7 | ~130-131 |

| C-8 | ~124-125 |

| C-8a | ~150-151 |

| C=O | ~167-168 |

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for structural confirmation. HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular structure.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 2-aminoquinoline-6-carboxylic acid.

Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition

Caption: A straightforward workflow for acquiring an ATR-FTIR spectrum of 2-aminoquinoline-6-carboxylic acid.

Methodology:

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 2-aminoquinoline-6-carboxylic acid onto the ATR crystal.

-

Pressure Application: Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

For 2-aminoquinoline-6-carboxylic acid (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 188.

-

Key Fragmentation Peaks:

-

[M - H₂O]⁺: A peak at m/z = 170, corresponding to the loss of a water molecule.

-

[M - COOH]⁺: A peak at m/z = 143, resulting from the loss of the carboxylic acid group.

-

[M - CO]⁺: A peak at m/z = 160, due to the loss of carbon monoxide.

-

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z = 189 would be the expected base peak in positive ion mode, while the deprotonated molecule [M-H]⁻ at m/z = 187 would be observed in negative ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. [1]

Experimental Protocol for MS Data Acquisition

The following is a general protocol for acquiring a mass spectrum using electrospray ionization coupled with a liquid chromatograph (LC-MS).

Diagram 3: Workflow for LC-MS Analysis

Caption: A typical workflow for the analysis of 2-aminoquinoline-6-carboxylic acid by LC-MS.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC-MS System Setup:

-

Equilibrate the LC column with the initial mobile phase.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.

-

-

Data Acquisition:

-

Inject a small volume of the sample solution into the LC-MS system.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Conclusion

This technical guide provides a detailed spectroscopic characterization of 2-aminoquinoline-6-carboxylic acid based on predictive analysis from closely related compounds and fundamental spectroscopic principles. The provided NMR, IR, and MS data, along with the detailed experimental protocols and workflows, offer a comprehensive resource for researchers. Adherence to the described methodologies will enable the reliable identification and characterization of this important chemical entity, thereby supporting its application in various scientific endeavors.

References

-

Couturier, M., Caron, L., Tumidajski, S., Jones, K., & White, T. D. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 534–538. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Aminoquinoline-6-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical considerations for the crystal structure determination of 2-aminoquinoline-6-carboxylic acid. While a definitive crystal structure is not yet publicly available, this document serves as a predictive guide for researchers, outlining the synthesis, crystallization, and single-crystal X-ray diffraction (XRD) analysis workflow. By leveraging structural data from analogous quinoline derivatives, we explore the anticipated molecular geometry, intricate network of intermolecular interactions, and the resulting supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of heterocyclic compounds, offering both a practical experimental framework and a detailed theoretical analysis of the solid-state properties of this important molecule.

Introduction: The Significance of 2-Aminoquinoline-6-carboxylic Acid

2-Aminoquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core component of numerous bioactive molecules, including antimalarial drugs. The dual functionalization with an amino group at the 2-position and a carboxylic acid group at the 6-position makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents and functional materials.

Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount. A crystal structure analysis provides precise information on:

-

Molecular Conformation: The exact shape of the molecule.

-

Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking) that govern how molecules pack together.

-

Solid-State Properties: Insights into solubility, stability, and bioavailability, which are critical for drug development.

This guide will walk through the necessary steps to achieve and interpret the crystal structure of 2-aminoquinoline-6-carboxylic acid, providing expert insights into the causality behind experimental choices.

Experimental Workflow: From Synthesis to High-Quality Crystals

Synthesis of 2-Aminoquinoline-6-carboxylic Acid

A robust synthesis is the prerequisite for obtaining pure material for crystallization. Several synthetic routes to quinoline derivatives have been established. A common approach involves the modification of a pre-existing quinoline core. For instance, multi-kilogram quantities of an ester derivative of 2-aminoquinoline-6-carboxylic acid have been successfully synthesized, indicating the feasibility of producing the parent acid in sufficient amounts for crystallographic studies. The intermediates in such large-scale syntheses are often crystalline solids, which is a positive indicator for the crystallizability of the final product.

Crystallization: The Art of Growing Single Crystals

The most critical and often challenging step in crystal structure analysis is obtaining a high-quality single crystal. For small organic molecules like 2-aminoquinoline-6-carboxylic acid, several crystallization techniques can be employed. The choice of solvent is crucial and is guided by the solubility of the compound. Given its polar functional groups, solvents such as methanol, ethanol, or dimethylformamide (DMF), and mixtures thereof with water, are good starting points.

Experimental Protocol: Slow Evaporation Method

-

Dissolution: Dissolve a small amount of purified 2-aminoquinoline-6-carboxylic acid in a suitable solvent (or solvent mixture) at a slightly elevated temperature to achieve saturation.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. High-quality crystals for XRD should be clear, have well-defined faces, and be of a suitable size (typically 0.1-0.4 mm in each dimension).[1]

The success of crystallization is often a matter of trial and error, involving the screening of various solvents, concentrations, and temperatures.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in the crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated.[2]

Anticipated Crystal Structure of 2-Aminoquinoline-6-carboxylic Acid

While the specific crystal structure has not been published, we can make informed predictions about its key features based on the known chemistry of its functional groups and data from related structures.

Molecular Geometry

The molecule consists of a planar quinoline ring system. The carboxylic acid group at the 6-position and the amino group at the 2-position will have specific conformations relative to this ring. The C-N bond of the amino group and the C-C bond of the carboxylic acid group are expected to lie in the plane of the quinoline ring to maximize electronic conjugation.

Intermolecular Interactions: The Driving Force of Crystal Packing

The presence of both hydrogen bond donors (the amino group and the carboxylic acid -OH) and acceptors (the quinoline nitrogen, the carbonyl oxygen, and the amino nitrogen) suggests that hydrogen bonding will be the dominant intermolecular force directing the crystal packing.

-

Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules. This is a highly probable motif in the crystal structure of 2-aminoquinoline-6-carboxylic acid.

-

Amino Group Interactions: The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds. These interactions could link the carboxylic acid dimers into more extended structures like chains or sheets. In the crystal structure of a hydrated 4-aminoquinoline derivative, water molecules were found to act as hydrogen bond donors to the pyridinic nitrogen.[3]

-

π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions.[4][5] These interactions, where the aromatic rings are arranged in a face-to-face or offset manner, will further stabilize the crystal lattice. The typical centroid-to-centroid distance for such interactions is in the range of 3.4 to 3.6 Å.[4][5]

Data Presentation: Crystallographic Table

A successful crystal structure determination culminates in a set of crystallographic data, typically presented in a standardized table. The following table provides a template of the expected parameters for 2-aminoquinoline-6-carboxylic acid.

| Parameter | Anticipated Value/Information |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol [6] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ (common for organic molecules) |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | 2 or 4 |

| Density (calculated) (g/cm³) | ~1.4 - 1.6 g/cm³ |

| Absorption Coefficient (mm⁻¹) | ~0.1 mm⁻¹ for Mo Kα radiation |

| R-int | < 0.05 for good data |

| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Conclusion

The crystal structure analysis of 2-aminoquinoline-6-carboxylic acid is a crucial step in understanding its physicochemical properties and its potential for further development. This guide has outlined a comprehensive approach, from synthesis and crystallization to the application of single-crystal X-ray diffraction. Based on the analysis of its functional groups and comparison with related structures, a rich network of intermolecular interactions, dominated by hydrogen bonding and π-π stacking, is anticipated. The detailed structural information obtained from such an analysis will provide an invaluable foundation for the rational design of new pharmaceuticals and functional materials based on this versatile quinoline scaffold.

References

-

PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The stacking π-π interaction of pairs of the quinoline rings. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

- Cimafonte, M., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

-

ResearchGate. (n.d.). A view of intermolecular π - π stacking interactions between the quinoline rings of neighbouring complexes. Retrieved from [Link]

-

PubChem. (n.d.). 6-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A diagram showing π–π stacking between quinoline and quinolinium rings. Retrieved from [Link]

- ACS Publications. (2022).

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

- MDPI. (2021).

-

ResearchGate. (n.d.). Intramolecular hydrogen bond between 4-oxo and 3-carboxylic groups in quinolones and their analogs. Retrieved from [Link]

Sources

- 1. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Aminoquinoline-6-carboxylic acid starting material for synthesis

An In-depth Technical Guide to 2-Aminoquinoline-6-carboxylic Acid as a Starting Material for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-aminoquinoline-6-carboxylic acid, a pivotal starting material in the synthesis of complex organic molecules. We will delve into its synthesis, physicochemical properties, and its strategic application in the construction of pharmacologically relevant compounds, grounded in established chemical principles and validated experimental protocols.

Core Characteristics of 2-Aminoquinoline-6-carboxylic Acid

2-Aminoquinoline-6-carboxylic acid is a bifunctional heterocyclic compound featuring a quinoline core. The strategic placement of a nucleophilic amino group at the C2 position and an electrophilic carboxylic acid group at the C6 position makes it a highly versatile scaffold for diversity-oriented synthesis.[1][2] This substitution pattern is prevalent in a variety of biologically active molecules.[3][4]

Physicochemical & Computed Properties

A summary of the key identifiers and computed properties for 2-aminoquinoline-6-carboxylic acid is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 188.18 g/mol | [5] |

| CAS Number | 736919-39-4 | [5] |

| Topological Polar Surface Area | 76.2 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Synthesis of the 2-Aminoquinoline-6-carboxylic Acid Scaffold

The synthesis of this key intermediate can be approached through various classical quinoline synthesis methods or, more practically for large-scale applications, by the functionalization of a pre-existing quinoline core.

Classical Quinoline Synthesis Strategies

Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational for creating the quinoline ring system.[6][7][8][9][10] In principle, these could be adapted to produce the target molecule by selecting appropriately substituted aniline precursors.

-

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12] It offers a direct route to polysubstituted quinolines.

-

Skraup-Doebner-von Miller Synthesis: This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to form the quinoline ring.[7][13][14][15] The choice of reactants and acid catalyst is crucial for directing the regioselectivity.[14]

The primary challenge in applying these methods directly is often the availability of the required substituted starting materials and controlling the regiochemistry of the cyclization.

A Validated Large-Scale Synthesis from 6-Quinolinecarboxylic Acid

A robust and scalable three-step synthesis has been developed starting from the commercially available 6-quinolinecarboxylic acid.[16][17] This process is noteworthy for its safety, reliability, and the crystalline nature of all intermediates, which facilitates purification.

The strategic logic of this pathway is as follows:

-

Protection of the Carboxylic Acid: The carboxylic acid is first protected as a benzyl ester. This prevents its interference in subsequent steps and allows for its easy deprotection via hydrogenolysis at a later stage.

-

Activation of the C2 Position: The quinoline nitrogen is oxidized to an N-oxide. This electronic modification activates the C2 position, making it susceptible to nucleophilic attack.

-

Mild and Safe Amination: The N-oxide is then aminated. A key innovation in this process is the use of a triethylamine/ammonium chloride buffered system, which avoids the hazards and unreliability associated with using gaseous ammonia or ammonium hydroxide solutions.[16][17]

Below is a diagram illustrating this efficient synthetic workflow.

Detailed Experimental Protocol: Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester[19]

This protocol is adapted from a publication by researchers at Merck & Co., Inc., demonstrating a safe and scalable process.[17]

Step 1: Quinoline-6-carboxylic Acid Benzyl Ester (7)

-

To a solution of 6-quinolinecarboxylic acid (1) (4.5 kg, 26 mol) in ethyl acetate (45 L), add 1,1'-carbonyldiimidazole (CDI) (4.64 kg, 28.6 mol).

-

Stir the mixture at 20−25 °C for 4 hours.

-

Add benzyl alcohol (2.95 kg, 27.3 mol) and continue stirring for 12 hours at 20−25 °C.

-

Quench the reaction with a solution of concentrated HCl (4.4 L) in water (22 L).

-

Separate the phases and extract the aqueous layer with ethyl acetate (13.5 L).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the benzyl ester as a crystalline solid.

Step 2: Quinoline-1-oxide-6-carboxylic Acid Benzyl Ester (8)

-

Dissolve the benzyl ester (7) in acetone.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature.

-

Stir the reaction until completion, monitored by TLC or HPLC.

-

Isolate the N-oxide product, which typically crystallizes from the reaction mixture. Filter and dry the solid.

Step 3: 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester (9)

-

To a solution of the N-oxide (8) in pyridine, add p-toluenesulfonyl chloride (TsCl) at a low temperature (e.g., 0-5 °C).

-

After activation, carefully add this mixture to a buffered solution of ammonia in methanol (prepared with triethylamine and ammonium chloride).

-

Causality Note: The buffered ammonia system is critical. It provides a controlled source of the ammonia nucleophile while preventing unsafe pressure buildup or side reactions that can occur with other ammonia sources.[17] For instance, slow addition to an unbuffered ammonia solution can lead to the formation of the 2-methoxyquinoline byproduct.[17]

-

Allow the reaction to proceed to completion.

-

Isolate the final product by crystallization, filtration, and drying. This process yields the target compound as a stable, crystalline solid, suitable for storage or further use.[17]

Applications in Synthesis: A Versatile Building Block

The true utility of 2-aminoquinoline-6-carboxylic acid lies in its capacity for selective functionalization at its two distinct reactive sites. This allows for the systematic construction of complex molecular architectures.

Derivatization of the Carboxylic Acid Group

The C6-carboxylic acid is readily converted into a variety of functional groups, most commonly esters and amides, using standard coupling chemistry. This position is often exploited to attach side chains that modulate solubility, cell permeability, or target engagement.

Application Example: Synthesis of mGluR1 Antagonists In the development of metabotropic glutamate receptor type 1 (mGluR1) antagonists for neuropathic pain, the carboxylic acid moiety is converted to a diverse library of amides.[3]

General Protocol: Amide Coupling

-

Activate the carboxylic acid of 2-aminoquinoline-6-carboxylic acid (or its protected form) with a coupling agent such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in an aprotic solvent like DMF.

-

Add a suitable amine nucleophile to the activated ester intermediate.

-

Include a non-nucleophilic base (e.g., DIPEA) to scavenge the acid byproduct.

-

Stir the reaction at room temperature until completion.

-

Purify the resulting amide product using standard techniques like chromatography or crystallization.

Reactions Involving the 2-Amino Group

The 2-amino group is a potent nucleophile and can undergo a wide range of transformations, including acylation, alkylation, and conversion to other functional groups. For example, it can be converted to a 2-chloroquinoline via a Sandmeyer-type reaction or to a 2-methoxyquinoline, which can significantly alter the electronic properties and biological activity of the scaffold.[3]

The following diagram illustrates the divergent synthetic potential stemming from the two key functional groups.

Conclusion

2-Aminoquinoline-6-carboxylic acid stands out as a preeminent starting material in medicinal chemistry and materials science. Its synthesis is well-established and scalable, and its bifunctional nature provides a robust platform for generating diverse molecular libraries. A thorough understanding of its reactivity and the validated protocols for its synthesis and derivatization, as outlined in this guide, is essential for any researcher aiming to leverage the full potential of the quinoline scaffold in modern drug discovery and development.

References

-

Skraup reaction - Wikipedia . Wikipedia. [Link]

-

Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester . Organic Process Research & Development, American Chemical Society. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . IIP Series. [Link]

-

Combes quinoline synthesis - Wikipedia . Wikipedia. [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed . PubMed. [Link]

-

Doebner–Miller reaction - Wikipedia . Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline . Pharmaguideline. [Link]

-

Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester . Organic Process Research & Development, ACS Publications. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]

-

Doebner-Miller Reaction - SynArchive . SynArchive. [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube . YouTube. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain - J-Stage . J-Stage. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare . Slideshare. [Link]

-

Friedländer synthesis - Wikipedia . Wikipedia. [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications . ACS Publications. [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Combes Quinoline Synthesis . Cambridge University Press. [Link]

-

2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem . PubChem. [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides . MDPI. [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH . HETEROCYCLES. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives . Journal of Applicable Chemistry. [Link]

-

Synthesis of quinolines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed . PubMed. [Link]

-

2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem . PubChem. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed . PubMed. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online . Taylor & Francis Online. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed . PubMed. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Derivatives of 2-Aminoquinoline-6-carboxylic Acid for Drug Discovery Professionals

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic therapeutic agents.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing molecules that can precisely bind to biological targets. Within this important class of heterocycles, 2-Aminoquinoline-6-carboxylic acid stands out as a particularly versatile starting point for generating novel drug candidates. The presence of three distinct functional domains—the quinoline core, the reactive 2-amino group, and the 6-carboxylic acid moiety—provides a rich platform for synthetic elaboration and property modulation.

This guide serves as a technical deep dive into the synthesis, derivatization, and biological evaluation of 2-Aminoquinoline-6-carboxylic acid derivatives. We will explore the strategic considerations behind molecular design, detail robust synthetic protocols, and outline the key assays for pharmacological characterization, with a focus on applications in oncology and neuroscience.

Part 1: Strategic Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Derivatives

The synthetic utility of the 2-Aminoquinoline-6-carboxylic acid core lies in the orthogonal reactivity of its functional groups. Chemists can selectively modify the carboxylic acid, the amino group, or the quinoline ring itself to systematically explore the structure-activity relationship (SAR) and optimize drug-like properties.

Derivatization of the 6-Carboxylic Acid Moiety

The carboxylic acid is a critical interaction point, often mimicking the phosphate groups of natural nucleotides to form key polar interactions within an enzyme's active site.[3] However, its acidic nature can also lead to poor membrane permeability and metabolic instability.[4][5] Therefore, its modification is a primary strategy in lead optimization.

The most common derivatization is the formation of amides through coupling with a diverse range of primary and secondary amines.[6] This transformation not only neutralizes the charge of the parent acid but also allows for the introduction of various substituents to probe the binding pocket for additional interactions.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[6][7] Therefore, the carboxylic acid must first be "activated." A plethora of coupling reagents are available, each with its own advantages.[8]

Common Amide Coupling Reagents:

| Reagent Class | Examples | Key Features & Considerations |

| Carbodiimides | EDC, DCC, DIC | Highly reactive and widely used. DCC can lead to a poorly soluble dicyclohexylurea byproduct. EDC is water-soluble, simplifying workup.[9] Often used with additives like HOBt to reduce racemization.[8][9] |

| Onium Salts | HATU, HBTU, PyBOP | Aminium/phosphonium salts that form highly activated esters. Known for fast reaction times, high yields, and low rates of racemization.[9] |

Experimental Protocol: General EDC/HOBt Amide Coupling

-

Activation: Dissolve 2-Aminoquinoline-6-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at 0°C for 30-60 minutes.

-

Coupling: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring progress by TLC or LC-MS.

-

Workup & Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

In cases where even a neutral amide is suboptimal, medicinal chemists employ bioisosteric replacement.[4] This strategy involves substituting the carboxylic acid with a different functional group that retains similar physicochemical properties and biological activity but with an improved ADME profile.[10][11] A key driver for this is to mitigate the risk of forming reactive acyl glucuronide metabolites.[4][12]

Prominent Carboxylic Acid Bioisosteres:

| Bioisostere | Key Properties | Example |

| Tetrazole | Acidic (pKa similar to carboxylic acids), but less prone to acyl glucuronidation. Can engage in similar hydrogen bonding patterns.[5][12] | Losartan, an angiotensin II antagonist, uses a tetrazole to improve potency and bioavailability over its carboxylic acid parent.[11] |

| N-Acylsulfonamide | Acidic, can form strong hydrogen bonds. | Often used to improve cell permeability and metabolic stability.[12] |

| Isoxazolol | Ionizable group that can mimic the charge and geometry of a carboxylate. | Explored as alternatives in various drug discovery programs.[12] |

| Neutral Bioisosteres | Rely on non-ionic interactions like hydrogen bonding or cation-π interactions to engage with the target. Useful for improving CNS penetration.[12] | An aryl group can be positioned to form a cation-π interaction with an arginine residue, replacing the need for an ionic bond.[12] |

Modification of the Quinoline Core

To explore regions of the binding pocket distal to the 6-position, modifications to the quinoline ring itself are necessary. This is typically achieved via modern cross-coupling reactions, starting from a halogenated quinoline precursor (e.g., 2-Amino-X-bromo-quinoline-6-carboxylic acid).

The Suzuki reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[13][14] It is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.

General Suzuki Reaction Scheme: R¹-X (Haloquinoline) + R²-B(OH)₂ (Boronic Acid) --[Pd Catalyst, Base]--> R¹-R²

Key Parameters for Successful Suzuki Coupling with Haloquinolines: [15]

-

Palladium Catalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates.[15]

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[15][16]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is commonly used.[15]

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed]; PdII_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed];

// Input and output nodes R1X [label="Haloquinoline\n(R¹-X)"]; R2B [label="Boronic Acid\n(R²-B(OH)₂) + Base"]; Product [label="Coupled Product\n(R¹-R²)"];

// Edges Pd0 -> OxAdd [label=""]; R1X -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; R2B -> Transmetalation; Transmetalation -> PdII_R1R2; PdII_R1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } ondot Caption: The catalytic cycle of the Suzuki reaction.

A more recent and atom-economical approach is the direct functionalization of C-H bonds on the quinoline ring. Photoredox catalysis, in particular, has emerged as a powerful tool for this purpose.[17][18] This method uses visible light to generate reactive radical species under mild conditions, which can then add to electron-deficient heteroarenes like quinolines.[19][20] This allows for the installation of alkyl, acyl, and other groups without the need for pre-functionalized starting materials.[20]

Part 2: Applications in Drug Discovery & Pharmacology

Derivatives of 2-Aminoquinoline-6-carboxylic acid have shown promise against a range of therapeutic targets. Their structural features make them particularly well-suited for inhibiting enzymes involved in cell signaling and proliferation.

Kinase Inhibitors for Oncology

Protein kinases are master regulators of cellular processes, and their dysregulation is a hallmark of cancer.[21] This makes them one of the most important target classes in oncology drug discovery. The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors. Derivatives of 2-Aminoquinoline-6-carboxylic acid can be designed to target the ATP-binding site of specific kinases.

Screening Cascade for Kinase Inhibitors:

-

Biochemical Assays: The initial screen measures the direct inhibition of the purified kinase enzyme. This is crucial for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]

-

Cell-Based Assays: Hits from the biochemical screen are then tested in cancer cell lines to confirm their ability to inhibit the kinase in a more complex physiological environment and to measure their effect on cell viability and proliferation.[23][24]

-

Selectivity Profiling: Promising compounds are screened against a panel of other kinases to assess their selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.

Other Therapeutic Areas

Beyond oncology, these derivatives have been explored for other indications:

-

Neuropathic Pain: A series of 2-aminoquinoline-6-carboxamides were synthesized and evaluated as antagonists of the metabotropic glutamate receptor type 1 (mGluR1). One compound showed an IC₅₀ of 2.16 µM and demonstrated analgesic effects in an animal model of neuropathic pain.[25]

-

Antiproliferative Activity: Various quinoline carboxylic acid derivatives have displayed selective viability reduction in tumor cell lines, including cervical (HeLa) and breast (MCF7) cancer cells.[26]

-

Antimicrobial Agents: The quinoline scaffold is the basis for several antibacterial drugs. Novel amino acid derivatives of quinolones have been synthesized and tested for activity against strains like E. coli and S. aureus.[27]

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for the biological evaluation of newly synthesized derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the Kinase-Glo® platform, which measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at 2x the final desired concentration.

-

-

Reaction Setup (384-well plate):

-

Dispense 2.5 µL of test compound serially diluted in buffer into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 2.5 µL of the 2x kinase/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of the 2x ATP solution. The final volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.[23]

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF7, HeLa) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Detection (Using CellTiter-Glo® as an example): [28]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the reagent directly to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition & Analysis: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells. Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Analytical Characterization

Robust analytical chemistry is the bedrock of reproducible drug discovery.[29] Every newly synthesized compound must be rigorously characterized to confirm its identity and purity before biological testing.

Standard Analytical Techniques for Quinoline Derivatives:

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structure Elucidation | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are standard.[29][30] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determines the mass-to-charge ratio of the compound, confirming its molecular weight. High-resolution MS (HRMS) provides the exact mass for elemental composition confirmation.[2] |

| HPLC | Purity Assessment | Separates the target compound from impurities. An HPLC with a UV or MS detector is used to determine the purity of the sample, which should typically be >95% for biological assays.[29][31] |

Conclusion

The 2-Aminoquinoline-6-carboxylic acid scaffold represents a highly fruitful starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of the quinoline core, ensures its continued importance in medicinal chemistry. By strategically modifying its three key functional domains—the acid, the amine, and the aromatic ring—researchers can fine-tune pharmacological properties to develop potent and selective inhibitors for a range of disease targets. The robust protocols for synthesis, biological screening, and analytical characterization outlined in this guide provide a comprehensive framework for advancing drug discovery programs based on this versatile molecular architecture.

References

- Hall A, Chatzopoulou M, Frost J. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024 Mar 1;104:117653.

- BenchChem.

- BenchChem. The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. BenchChem.

- Ballatore C, et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

- Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.

- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.

- De Nardi M, et al. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Scholarly Community Encyclopedia. 2022 May 19.

- Noble Life Sciences.

- Ashraf Y, et al. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. 2018 Sep 22.

- Frick A, et al. Immune cell-based screening assay for response to anticancer agents. PGPM. 2015 Feb 26.

- Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology.

- Lee J, et al.

- Bischof J, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. 2021 Aug 12.

- Gatiatulin R, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. 2020 Apr 8.

- BenchChem.

- Strieth-Kalthoff F, et al. Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. 2021 Sep 29.

- Strieth-Kalthoff F, et al.